1h-[1,2]Diazepino[1,7-a]benzimidazole
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Overview
Description
1h-[1,2]Diazepino[1,7-a]benzimidazole is a heterocyclic compound that features a diazepine ring fused to a benzimidazole core. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-[1,2]Diazepino[1,7-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(aminomethyl)benzimidazole with ethyl acetoacetate, leading to the formation of the diazepinone-benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1h-[1,2]Diazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles and a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted diazepino-benzimidazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1h-[1,2]Diazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets. For instance, it can bind to tubulin, inhibiting its polymerization and disrupting the mitotic spindle, which is crucial for cell division . This mechanism is similar to that of other benzimidazole derivatives used as antiparasitic agents .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
1,2-Disubstituted Benzimidazoles: Compounds with various substituents at the 1 and 2 positions, exhibiting different pharmacological properties.
Triazino[1,2-a]benzimidazole: Another fused heterocyclic compound with similar structural features and biological activities.
Uniqueness
1h-[1,2]Diazepino[1,7-a]benzimidazole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41028-89-1 |
---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1H-diazepino[1,7-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-7-3-4-8-12-14(10)11/h1-8,12H |
InChI Key |
UNYFTWMJOGLMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC=CC=C3 |
Origin of Product |
United States |
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